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Compound of Interest

Compound Name:
6-(Dimethylamino)pyrazine-2-

carboxylic acid

Cat. No.: B1332027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,

and potential mechanisms of action of derivatives based on the pyrazine-2-carboxylic acid

scaffold. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms,

is a significant motif in medicinal chemistry, and its derivatives have demonstrated a wide

spectrum of biological activities.[1] This document consolidates quantitative data, details key

experimental protocols, and visualizes relevant pathways and workflows to support ongoing

research and development in this area.

Overview of Biological Activities
Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of therapeutic

applications. The primary activities reported in the literature include antimicrobial (antibacterial

and antifungal), antitubercular, and photosynthesis inhibition. The core structure is often

modified—typically as amides or esters—by reacting the carboxylic acid with various

substituted anilines, piperazines, or aminothiazoles to generate diverse chemical libraries for

screening.[2][3]

Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial properties of pyrazine-2-

carboxylic acid derivatives. These compounds have shown activity against a variety of Gram-
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positive and Gram-negative bacteria as well as fungal strains.

Quantitative Antimicrobial Data
The antimicrobial potency of these derivatives is typically quantified by their Minimum Inhibitory

Concentration (MIC). A summary of reported MIC values for various pyrazine-2-carboxylic acid

derivatives against different microbial strains is presented below.

Compound
ID

Derivative
Class

Target
Organism

MIC (µg/mL)
MIC
(µmol/dm³)

Reference

P10
Piperazine

Derivative¹
C. albicans 3.125 - [4]

P4
Piperazine

Derivative²
C. albicans 3.125 - [4]

P3, P4, P7,

P9

Piperazine

Derivatives
E. coli 50 - [4]

P6, P7, P9,

P10

Piperazine

Derivatives
P. aeruginosa 25 - [4]

2d

3-

Methylphenyl

Amide³

Various Fungi - 31.25 - 500 [5][6]

2f

3-

Methylphenyl

Amide⁴

Various Fungi - 31.25 - 500 [5][6]

8
Thiazol-2-yl

Amide⁵

T.

mentagrophyt

es

- 31.25 [3]

¹(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.[4] ²(4-(6-

aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone.[4] ³3-methylphenyl amide

of 6-chloropyrazine-2-carboxylic acid.[5][6] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-

pyrazine-2-carboxylic acid.[5][6] ⁵5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-

carboxamide.[3]
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Proposed Antimicrobial Mechanism of Action
Molecular docking studies suggest that the antibacterial activity of certain pyrazine-2-carboxylic

acid derivatives may stem from the inhibition of GlcN-6-P synthase.[4] This enzyme is crucial

for the biosynthesis of the bacterial cell wall, making it a viable target for novel antibacterial

agents.[1]
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Proposed mechanism of antibacterial activity via inhibition of GlcN-6-P synthase.

Antitubercular Activity
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Pyrazinamide, a derivative of pyrazine, is a first-line drug for treating tuberculosis.[2] This has

spurred research into other pyrazine-based compounds, including amides of substituted

pyrazine-2-carboxylic acids, for their activity against Mycobacterium tuberculosis.

Quantitative Antitubercular Data
Activity is often reported as the percentage inhibition of mycobacterial growth at a specific

concentration.

Compound ID
Derivative
Class

% Inhibition vs
M.
tuberculosis

Lipophilicity
(log P)

Reference

2o

3,5-

bis(trifluoromethy

l)phenyl Amide¹

72% 6.85 [2][5][6]

18

3,5-dibromo-4-

hydroxyphenyl

Amide²

72% 6.00 [3]

16

3,5-dibromo-4-

hydroxyphenyl

Amide³

54-72% - [3]

17

3,5-dibromo-4-

hydroxyphenyl

Amide⁴

54-72% - [3]

¹3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.[2][5][6]

²5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³N-(3,5-

dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ⁴6-chloro-N-(3,5-dibromo-4-

hydroxyphenyl)-pyrazine-2-carboxamide.[3]

Photosynthesis Inhibition
Certain amides of pyrazine-2-carboxylic acids have been identified as potent inhibitors of the

oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron
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transport.[2][6] This activity is often explored for developing new herbicides.

Quantitative Photosynthesis Inhibition Data
The half maximal inhibitory concentration (IC50) is used to quantify the potency of these

compounds.

Compound ID Derivative Class IC50 (mmol/dm³) Reference

2m

3,5-

bis(trifluoromethyl)phe

nyl Amide¹

0.026 [5][6]

27
5-bromo-2-

hydroxyphenyl Amide²
0.0419 (41.9 µmol/L) [3]

4 Thiazol-2-yl Amide³ 0.0495 (49.5 µmol/L) [3]

2f
3-methylphenyl

Amide⁴
0.063 [5][6]

¹(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[5][6] ²5-tert-butyl-6-

chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³5-tert-butyl-6-chloro-N-(1,3-

thiazol-2-yl)-pyrazine-2-carboxamide.[3] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-

pyrazine-2-carboxylic acid.[5][6]

Experimental Protocols
This section details the methodologies for the synthesis of pyrazine-2-carboxylic acid

derivatives and the biological assays used to evaluate them.

General Synthesis of Pyrazine-2-Carboxamides
The primary method for synthesizing the amide derivatives involves a condensation reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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